(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine
Description
Structural Characterization of (3-Methylbutyl)[1-(Pyridin-3-yl)ethyl]amine
Molecular Architecture and Stereochemical Considerations
The molecular structure of this compound comprises a pyridine ring substituted at the 3-position with an ethylamine group, which is further functionalized with a 3-methylbutyl chain. The pyridine ring adopts a planar geometry, as observed in analogous compounds such as 1-(pyridin-3-yl)ethylamine, where the nitrogen atom at the 3-position participates in resonance stabilization. The ethylamine moiety introduces a chiral center at the carbon atom bonded to both the pyridine ring and the primary amine group. This chirality necessitates stereochemical analysis, as enantiomeric forms may exhibit distinct physicochemical behaviors.
Crystallographic studies of related pyridine-amine derivatives, such as 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, reveal coplanar arrangements between aromatic rings and intramolecular hydrogen bonding, which stabilize planar conformations. For this compound, similar planarization is anticipated due to conjugation between the pyridine’s π-system and the lone electron pair of the amine nitrogen. The 3-methylbutyl chain introduces steric bulk, potentially influencing rotational freedom around the C–N bond and modulating crystal packing efficiency.
Table 1: Key Structural Parameters
Computational Modeling of Electronic Configuration
Density functional theory (DFT) calculations provide insights into the electronic structure of this compound. The pyridine ring’s electron-withdrawing nature induces partial positive charge at the 3-position, enhancing the electrophilicity of the adjacent ethylamine group. This polarization facilitates interactions with electron-rich species, as seen in analogous nitrosamine systems where resonance structures dictate reactivity.
The highest occupied molecular orbital (HOMO) localizes primarily on the pyridine ring and the amine nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the pyridine’s π*-system. This electronic distribution suggests nucleophilic reactivity at the amine site and electrophilic character at the aromatic ring. Comparative analyses with 1-methyl-1-pyridin-3-yl-ethylamine (CAS# 99980-40-2) reveal that substitution with a 3-methylbutyl group marginally increases electron density at the amine nitrogen due to the alkyl chain’s inductive effects.
Key Computational Findings:
Comparative Analysis with Related Pyridine-Containing Amines
Comparative studies highlight distinct structural and electronic features of this compound relative to analogs:
1-(Pyridin-3-yl)ethylamine (CID 2771688) :
1-Methyl-1-pyridin-3-yl-ethylamine (CAS# 99980-40-2) :
Chiral Resolution Comparisons :
Table 2: Comparative Properties of Pyridine-Amines
| Compound | Molecular Weight (g/mol) | LogP | Chiral Centers |
|---|---|---|---|
| This compound | 205.31 | 1.42 | 1 |
| 1-(Pyridin-3-yl)ethylamine | 136.19 | 0.29 | 1 |
| 1-Methyl-1-pyridin-3-yl-ethylamine | 136.19 | 0.29 | 1 |
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methyl-N-(1-pyridin-3-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)6-8-14-11(3)12-5-4-7-13-9-12/h4-5,7,9-11,14H,6,8H2,1-3H3 |
InChI Key |
JWMDCLHFUVUNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
This method leverages the condensation of a ketone with an amine under reducing conditions.
Steps :
- Synthesis of 1-(Pyridin-3-yl)propan-2-one :
- React pyridin-3-ylacetonitrile with methyl magnesium bromide, followed by oxidation.
- Reductive Amination :
- Combine 1-(pyridin-3-yl)propan-2-one with 3-methylbutylamine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol.
- Reaction conditions: 24 hours at room temperature.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% (estimated) |
| Purity (HPLC) | >95% |
Alkylation via Boc-Protected Intermediate
This approach minimizes over-alkylation by protecting the amine group.
Steps :
- Boc Protection :
- Treat 1-(pyridin-3-yl)ethylamine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine.
- Alkylation :
- React the Boc-protected amine with 1-bromo-3-methylbutane in DMF using K2CO3 as a base.
- Deprotection :
- Remove the Boc group with trifluoroacetic acid (TFA) in DCM.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58–63% |
| Reaction Time | 12 hours (alkylation) |
Heck Reaction-Based Coupling
Adapted from nicotinic acetylcholine receptor ligand synthesis:
Steps :
- Allylation of Aldimine :
- React pyridin-3-carbaldehyde with allylmagnesium bromide to form a secondary amine.
- Heck Coupling :
- Use palladium catalysis to couple the allylated amine with 3-bromopyridine.
- Functional Group Modification :
- Introduce the 3-methylbutyl group via alkylation or reductive amination.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Heck Step) | 75% |
| Catalyst | Pd(OAc)2/PPh3 |
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 68–72% | Simplicity, fewer steps | Requires ketone precursor |
| Boc-Alkylation | 58–63% | Avoids over-alkylation | Additional protection steps |
| Heck Coupling | 75% | High regioselectivity | Palladium removal required |
Characterization and Validation
- NMR :
- ¹H NMR (CDCl3) : δ 8.5 (pyridine-H), 3.2–3.4 (m, N-CH2), 1.4–1.6 (m, isopentyl chain).
- Mass Spectrometry :
- m/z : 207.2 [M+H]⁺.
- HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile/H2O).
Optimization Considerations
- Solvent Choice : THF or DMF improves solubility in alkylation steps.
- Catalyst Loading : 5 mol% Pd(OAc)2 for Heck coupling minimizes costs.
- Scalability : Reductive amination is preferred for gram-scale synthesis due to operational simplicity.
Scientific Research Applications
(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
| Compound Name | R Group (Pyridine Position) | Alkyl Chain | Molecular Formula | CAS Number |
|---|---|---|---|---|
| (3-Methylbutyl)[1-(pyridin-3-yl)ethyl]amine (Target) | Pyridin-3-yl | 3-Methylbutyl | C12H20N2 | Not provided |
| (3-Methylbutyl)[1-(pyridin-2-yl)ethyl]amine | Pyridin-2-yl | 3-Methylbutyl | C12H20N2 | 1021065-62-2 |
| Pentyl[1-(pyridin-3-yl)ethyl]amine | Pyridin-3-yl | Pentyl | C12H20N2 | 1019482-96-2 |
| 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine | Pyrazole | 3-Methylbutyl | C11H21N3 | 1249935-99-6 |
| (E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine | Pyridin-3-yl (imine) | 3-Methylbutyl | C11H16N2 | Not provided |
Key Observations :
- Pyridine Position : The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl derivatives (e.g., CAS 1021065-62-2), which may alter electronic properties and receptor binding due to nitrogen positioning .
- Heterocyclic Replacement : Pyrazole-containing analogs (e.g., CAS 1249935-99-6) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering pharmacological profiles .
Physicochemical and Functional Properties
Table 2: Physicochemical Data
| Compound Name | Retention Index (RI) | Smell/Note | Molecular Weight |
|---|---|---|---|
| (E)-N-(3-Methylbutyl)-1-(pyridin-3-yl)methanimine | 1442 | Fruity, pear note | 176.26 |
| (E)-N-(3-Methylbutyl)-1-phenylmethanimine | Not reported | Not reported | 175.26 |
| Target Compound (estimated) | ~1400–1500* | Not reported | 192.30 |
*Retention indices for similar amines (e.g., imines) suggest moderate polarity, aligning with gas chromatography applications in volatile compound analysis .
Biological Activity
(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine is an organic compound that has garnered attention due to its potential biological activity. This article explores its chemical properties, biological interactions, and implications for drug development, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure features a pyridine ring, which is known for its basicity and ability to participate in various chemical reactions. The molecular formula of this compound is CHN, with a molecular weight of approximately 206.33 g/mol. The presence of both an amine group and a pyridine ring suggests that this compound may exhibit diverse reactivity and biological interactions.
Research indicates that compounds with pyridine rings often interact with biological targets such as enzymes and receptors. These interactions can lead to various therapeutic effects, including modulation of neurotransmitter systems. For instance, similar compounds have been investigated for their roles in neuropharmacology, potentially impacting conditions like depression and anxiety due to their structural similarities to neurotransmitters.
Key Biological Activities:
- Neuropharmacological Effects: Potential modulation of neurotransmitter systems.
- Enzyme Interaction: Possible inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptor Binding: Ability to bind to receptors, influencing physiological responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2-Methylbutyl)[1-(pyridin-2-yl)ethyl]amine | 1171556-14-1 | Contains a methyl group instead of 3-methylbutyl; differing biological activity due to structural variation. |
| (3-Methylbutyl)[1-(pyridin-2-yl)ethyl]amine | 1339683-51-0 | Similar structure but different alkyl chain; distinct chemical reactivity. |
| (3-Methylbutyl)[1-(3-methylthiophen-2-yl)ethyl]amine | 1339683-51-0 | Incorporates a thiophene ring; differences in electronic properties compared to pyridine derivatives. |
This comparison highlights how slight variations in structure can lead to significant differences in chemical behavior and biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Neuropeptide Receptor Interaction: Research on related aminopyridine derivatives has shown promising results in modulating neuropeptide FF receptors, which are implicated in pain regulation and stress response .
- Inhibition Studies: In vitro studies have demonstrated that certain pyridine derivatives can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Such inhibition can lead to significant implications for pharmacokinetics and drug interactions.
Q & A
Q. What are the optimized synthetic routes for (3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution between 1-(pyridin-3-yl)ethylamine and 3-methylbutyl halides under basic conditions (e.g., NaH or K₂CO₃ in dichloromethane or toluene). Temperature control (25–80°C) and solvent polarity significantly affect reaction kinetics and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted amines or alkyl halides .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridin-3-yl group (aromatic protons at δ 7.2–8.5 ppm) and the branched alkyl chain (methyl groups at δ 0.8–1.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₂₀N₂) and detects isotopic patterns.
- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
Use receptor-binding assays (e.g., radioligand displacement) to evaluate affinity for targets like serotonin or dopamine receptors. Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines can screen for cytotoxicity or proliferative effects. Dose-response curves (0.1–100 µM) help determine IC₅₀ values .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental binding data for this compound?
Discrepancies may arise from solvation effects or conformational flexibility. Refine molecular docking (e.g., AutoDock Vina) with explicit solvent models or molecular dynamics simulations (MD, >100 ns) to account for dynamic interactions. Validate with mutagenesis studies on key residues in the binding pocket .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising receptor affinity?
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility while monitoring SAR trends.
- Prodrug Design : Mask the amine with acetyl or benzyl groups to enhance bioavailability, followed by enzymatic cleavage in vivo.
- In Silico ADMET : Use tools like SwissADME to predict logP, blood-brain barrier permeability, and metabolic stability .
Q. How to design experiments to investigate environmental fate and ecotoxicological impacts?
- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and analyze breakdown products via LC-MS.
- Toxicity Assays : Use Daphnia magna or zebrafish embryos to assess acute/chronic toxicity (LC₅₀, NOEC).
- Bioaccumulation : Measure partition coefficients (logKₒw) and model bioconcentration factors (BCF) .
Q. What experimental controls are critical when studying its neuropharmacological effects in animal models?
- Vehicle Controls : Administer the solvent (e.g., DMSO/saline) to isolate compound-specific effects.
- Positive/Negative Controls : Compare with known agonists/antagonists (e.g., ketamine for NMDA receptor studies).
- Blinding : Use double-blind protocols to minimize bias in behavioral assays (e.g., forced swim test) .
Q. How to address batch-to-batch variability in synthesis impacting biological reproducibility?
- QC Protocols : Implement strict HPLC purity thresholds (>98%) and NMR validation for each batch.
- Stability Testing : Store the compound under inert atmospheres and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
